Mc-Val-Cit-PABC-PNP

説明

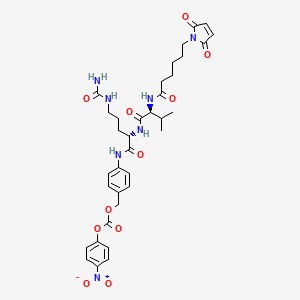

化合物のマレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナートは、一般的にMC-VC-PAB-PNPと呼ばれ、抗体薬物複合体(ADC)の合成に使用されるカテプシン切断可能なペプチドリンカーです。 この化合物は、抗体を細胞傷害性薬物に結合させることで、これらの薬物を癌細胞に選択的に送達することを可能にする、標的癌療法において重要な役割を果たします .

準備方法

合成経路と反応条件

マレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナートの合成は、複数の段階を含みます。

マレイミドカプロイル-L-バリン-L-シトルリンの形成: この段階では、L-バリンとL-シトルリンを酸性条件下で反応させてジペプチドを形成し、次にマレイミドカプロイルと反応させて目的の中間体を形成します.

p-アミノベンジルアルコールとのカップリング: 次に、中間体をエステル化反応によってp-アミノベンジルアルコールとカップリングします.

p-ニトロフェニルカルボナートの形成: 最後に、化合物をp-ニトロフェニルカルボナートと反応させて最終生成物を形成します.

工業生産方法

マレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナートの工業生産は、通常、自動ペプチド合成機を使用した大規模合成を行います。 プロセスは高収率と高純度のために最適化されており、厳格な品質管理対策を講じて、一貫性と再現性を確保しています .

化学反応の分析

反応の種類

マレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナートは、いくつかの種類の化学反応を起こします。

一般的な試薬と条件

カテプシン: これらのプロテアーゼは、一般的に生物学的システムでペプチドリンカーを切断するために使用されます.

酸性または塩基性条件: 加水分解反応は、通常、酸性または塩基性条件下で行われ、エステル結合を切断します.

形成される主な生成物

細胞傷害性薬物: カテプシンによる切断により、細胞傷害性薬物が抗体薬物複合体から放出されます.

ペプチドフラグメント: エステル結合の加水分解により、ペプチドフラグメントが形成されます.

科学研究への応用

マレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナートは、いくつかの科学研究への応用があります。

科学的研究の応用

Synthesis Methodologies

Recent advancements in the synthesis of Mc-Val-Cit-PABC-PNP have focused on improving yield and reducing complications such as epimerization. A notable method reported involves the use of l-citrulline and an aminobenzyl alcohol spacer, yielding high purity and stability .

Key Synthesis Steps:

- Starting Materials : l-Citrulline, Fmoc-Val-OSu.

- Reagents : Triethylamine, DMF (Dimethylformamide).

- Conditions : Reaction at room temperature with subsequent purification via HPLC.

The modified synthesis route has shown to produce the linker with yields exceeding 95% as a single diastereomer, demonstrating scalability for industrial applications .

Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized in ADCs to enhance the delivery of cytotoxic agents directly to cancer cells. The linker’s stability in circulation allows for prolonged half-lives, thereby increasing the likelihood of effective tumor targeting.

- Case Study : The ADC brentuximab vedotin utilizes a similar linker structure (vc-MMAE) and has been approved for treating CD30-positive malignancies. This highlights the clinical relevance of linkers like this compound in therapeutic applications .

Biodistribution Studies

Recent studies employing mass spectrometry have analyzed the biodistribution of ADCs containing this compound. These studies reveal that the linker contributes to favorable pharmacokinetics, ensuring that drug release occurs predominantly within tumor tissues rather than healthy cells .

Comparative Efficacy Studies

Research comparing different linker systems has shown that ADCs incorporating this compound exhibit superior therapeutic indices compared to traditional linkers. For instance, modifications to enhance hydrophilicity have led to improved drug-to-antibody ratios and reduced premature payload release .

Data Tables

| Parameter | This compound | vc-MMAE | SMCC-DM1 |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Drug-to-Antibody Ratio | 4-6 | 3-4 | 2 |

| Clinical Approval | Yes | Yes | Yes |

| Tumor Targeting Efficacy | High | Moderate | Low |

作用機序

マレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナートの作用機序は、リソソームに見られるプロテアーゼであるカテプシンによる切断を伴います。切断されると、細胞傷害性薬物が抗体薬物複合体から放出され、標的癌細胞にその効果を発揮することができます。 関与する分子標的と経路には、抗体が癌細胞の表面にある特定の抗原に結合すること、その後内部に取り込まれてリソソームで分解されることが含まれます .

類似化合物との比較

マレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナートは、カテプシンによって切断される能力においてユニークであり、抗体薬物複合体用の理想的なリンカーとなっています。類似の化合物には次のものがあります。

マレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナート(GMP): これは、臨床応用で使用される、医薬品製造基準(GMP)グレードの化合物のバージョンです.

マレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナート(非GMP): このバージョンは、研究目的で使用されます.

マレイミドカプロイル-L-バリン-L-シトルリン-p-アミノベンジルアルコールp-ニトロフェニルカルボナート(バルク): このバージョンは、大規模な工業生産に使用されます.

これらの類似の化合物は、同じコア構造を共有していますが、目的の使用と生産基準が異なります。

生物活性

Mc-Val-Cit-PABC-PNP is a cathepsin cleavable linker widely used in the development of antibody-drug conjugates (ADCs). Its unique properties allow for targeted drug delivery, which enhances therapeutic efficacy while minimizing systemic toxicity. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHNO

- Molecular Weight: 737.756 g/mol

- Solubility: Soluble in DMSO and corn oil, with a concentration of 5 mg/mL (6.78 mM) .

Mechanism of Action:

this compound functions by being cleaved specifically by cathepsin B, an enzyme predominantly present in lysosomes. Upon cleavage, the drug payload is released within the target cells, enhancing the selectivity and potency of ADCs .

Stability and Cleavage

Research indicates that this compound exhibits high stability in plasma, which is crucial for its application in ADCs. In studies involving mouse models, the stability half-lives were reported as 6.0 days in mice and 9.6 days in monkeys . This stability is essential for ensuring that the linker remains intact until it reaches the target site.

Table 1: Stability Data of this compound

| Species | Half-Life (Days) |

|---|---|

| Mouse | 6.0 |

| Monkey | 9.6 |

Efficacy in Antibody-Drug Conjugates

This compound has been incorporated into various ADC formulations, demonstrating significant anti-tumor activity. For instance, an ADC utilizing this linker showed enhanced cytotoxic effects against HER2-positive breast cancer cells compared to those using traditional linkers .

Case Study: Anti-HER2 ADC

- Payload: MMAE (Monomethyl auristatin E)

- Cell Line: HER2+ BT474

- Results:

Comparative Analysis with Other Linkers

To understand the advantages of this compound, it is essential to compare its performance with other commonly used linkers.

Table 2: Comparison of Linker Performance

| Linker Type | Stability (Days) | Cytotoxicity (IC₅₀ nM) | Specificity |

|---|---|---|---|

| This compound | 6.0 - 9.6 | 12 at 12 nM | High |

| SMCC | Low | Varies | Moderate |

| Val-Cit | Moderate | Varies | Moderate |

Research Findings

Recent studies have highlighted the versatility of this compound in various therapeutic contexts:

- Antibody-Drug Conjugate Development: The linker has been successfully utilized in multiple ADCs targeting different cancers, showcasing its adaptability and effectiveness .

- Preclinical Models: Investigations using xenograft mouse models have confirmed that ADCs with this linker maintain stability and exhibit significant tumor reduction compared to controls .

特性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSPJPGXSALJRR-DHIFEGFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100278 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-81-5 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mc-Val-cit-pab-pnp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159857815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MC-Val-Cit-PAB-PNP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7B3AFP6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。